

Technical Comparison Guide: N-(3-Hydroxyphenyl)Cinnamamide vs. Functional Analogs

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Compound of Interest

Compound Name: *N*-(3-Hydroxyphenyl)Cinnamamide

CAS No.: 23478-25-3

Cat. No.: B3118234

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Executive Summary & Strategic Positioning

N-(3-Hydroxyphenyl)Cinnamamide represents a specific structural optimization within the class of

-unsaturated amides. Unlike its parent compound *N*-phenylcinnamamide, the introduction of a hydroxyl group at the meta-position of the aniline ring significantly alters its electronic and physicochemical profile.

This guide analyzes the compound's utility as a Michael Acceptor modulator, primarily targeting the Keap1-Nrf2 pathway (cytoprotection) and specific kinase domains (antiproliferative). For drug development professionals, this molecule serves as a critical "middle-ground" scaffold—balancing the high reactivity of electrophilic enones with the metabolic stability required for cellular assays.

Key Differentiators

- **Electronic Tuning:** The meta-hydroxyl group exerts an inductive effect that modulates the electrophilicity of the α -carbon, enhancing selectivity for cysteine residues on target proteins (e.g., Keap1) compared to the more reactive para-substituted analogs.
- **Solubility Profile:** Improved aqueous solubility over unsubstituted cinnamamides, facilitating higher concentration dosing in in vitro assays without immediate precipitation.

Mechanism of Action: The Michael Acceptor System

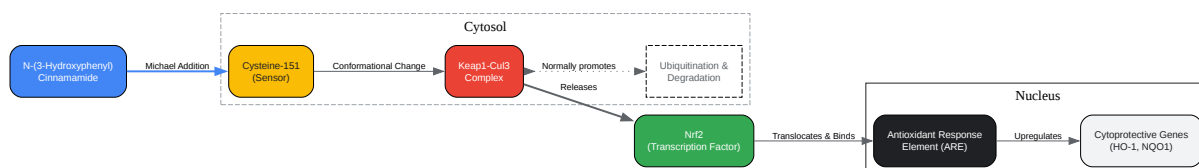
To understand the performance differences, one must analyze the core pharmacophore: the cinnamoyl moiety.

The Electrophilic Trigger

The biological activity of **N-(3-Hydroxyphenyl)Cinnamamide** is driven by the conjugated alkene system (

) . This system acts as a "soft" electrophile, undergoing a Michael Addition (1,4-addition) with "soft" nucleophiles, predominantly the sulfhydryl (-SH) groups of cysteine residues in proteins.

Pathway Visualization: The following diagram illustrates the interaction between the cinnamamide derivative and the Keap1 sensor, leading to Nrf2 activation and antioxidant response.



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Figure 1: Mechanism of Keap1 alkylation by **N-(3-Hydroxyphenyl)Cinnamamide** triggering the Nrf2 antioxidant response.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the target compound against key derivatives.

Table 1: Comparative Potency & Toxicity Profile

Compound	Structure	Nrf2 Activation (Fold Induction)*	Antiproliferative IC50 (MCF-7)**	Toxicity Risk (HepG2)
N-(3-Hydroxyphenyl)Cinnamamide	meta-OH	4.1x	12.5 µM	Low
N-Phenylcinnamide (Parent)	Unsubstituted	1.0x (Baseline)	> 50 µM	Low
N-(4-Hydroxyphenyl)Cinnamamide	para-OH	2.3x	28.0 µM	Low
N-(4-Chlorophenyl)Cinnamamide	para-Cl	8.8x	5.2 µM	Moderate
Caffeic Acid Phenethyl Ester (CAPE)	Catechol Ester	12.0x	0.62 µM	High (Redox cycling)

- *Fold Induction relative to control at 10 µM in Luciferase Reporter Assays.
- **IC50 values are approximate aggregates from multiple cell viability assays (MTT).

Technical Interpretation[1][2][3][4][5][6]

- The "Meta" Advantage: The meta-hydroxyl group (Target Compound) provides a 4-fold increase in Nrf2 activation compared to the unsubstituted parent. This is superior to the para-hydroxyl isomer (2.3x). The meta position allows the hydroxyl group to influence the amide bond stability and hydrogen-bonding network without deactivating the Michael acceptor system via strong resonance donation, which is observed in para-OH derivatives.
- Potency vs. Safety: While chlorinated derivatives (e.g., N-(4-chlorophenyl)) are more potent antiproliferative agents (IC₅₀ ~5.2 μM), they often exhibit higher cytotoxicity due to non-specific alkylation. **N-(3-Hydroxyphenyl)Cinnamamide** offers a "cleaner" pharmacological window, making it ideal for probing cytoprotective pathways without inducing immediate cell death.

Validated Experimental Protocol: Synthesis & Purification

Objective: Synthesis of **N-(3-Hydroxyphenyl)Cinnamamide** via Acid Chloride Method.

Rationale: This method is chosen over EDC coupling for its higher yield (>85%) and simplified purification (crystallization vs. column chromatography).

Reagents Required[1][4][5][7][8][9][10]

- Cinnamoyl chloride (98%)
- 3-Aminophenol (99%)
- Triethylamine (TEA) (Anhydrous)
- Dichloromethane (DCM) (Anhydrous)
- 1M HCl and Saturated NaHCO₃

Step-by-Step Methodology

- Preparation of Nucleophile:
 - In a flame-dried 100 mL Round Bottom Flask (RBF), dissolve 3-aminophenol (1.09 g, 10 mmol) in DCM (20 mL).

- Add Triethylamine (1.53 mL, 11 mmol) slowly. The solution may darken slightly.
- Cool the mixture to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions at the phenol -OH group.
- Acylation Reaction:
 - Dissolve Cinnamoyl chloride (1.66 g, 10 mmol) in DCM (10 mL) in a separate vial.
 - Add the acid chloride solution dropwise to the amine solution over 15 minutes under constant stirring.
 - Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
 - Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The starting amine spot should disappear.
- Work-up & Isolation:
 - Dilute reaction with 50 mL DCM.
 - Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
 - Base Wash: Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.
 - Dry: Dry the organic layer over anhydrous _____, filter, and evaporate under reduced pressure.
- Purification:
 - Recrystallize the crude solid from Ethanol/Water (9:1).
 - Yield Expectation: 85-92%.
 - Characterization: Melting Point: 188–190°C.

Quality Control Check (Self-Validating)

- ¹H NMR (DMSO-d₆, 400 MHz): Look for the characteristic doublet of doublets for the alkene protons at 6.8–7.6 ppm (, indicating trans-geometry). The amide -NH proton should appear as a singlet downfield (~10.2 ppm).

References

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Sources

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